

# Technical Support Center: Ammonium Propionate Antifungal Efficacy in Feed

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **ammonium propionate** as an antifungal agent in animal feed.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism by which ammonium propionate inhibits fungal growth?

A1: The antifungal activity of **ammonium propionate** is attributed to its active component, propionic acid. For propionic acid to be effective, it must be in its undissociated (non-ionized) form. In this state, it can penetrate the fungal cell wall. Once inside the cell, where the pH is higher, the propionic acid dissociates, releasing protons (H+ ions). This process lowers the intracellular pH, inhibiting essential metabolic pathways and ultimately leading to fungal cell death.

Q2: Why is **ammonium propionate** often used instead of pure propionic acid in feed?

A2: While propionic acid is a potent mold inhibitor, its pure form presents several handling challenges. It is corrosive to equipment, has a pungent odor, and is highly volatile, leading to a shorter residual time in the feed.[1] **Ammonium propionate** is a salt of propionic acid that mitigates these issues, offering lower corrosiveness, reduced volatility for a longer shelf life, and greater user safety, while still providing effective antifungal properties.[1]



Q3: How does **ammonium propionate** compare to other propionate salts like sodium or calcium propionate?

A3: The efficacy of propionate salts is closely linked to their water solubility.[1] **Ammonium propionate** is significantly more soluble in water (90%) compared to sodium propionate (25%) and calcium propionate (5%).[1] This higher solubility allows for better distribution and availability of the active propionic acid, generally making **ammonium propionate** a more effective mold inhibitor in feed applications.[1] An experiment showed that at the same concentration, **ammonium propionate** preserved high-moisture grain for 19 days, compared to 13 days for sodium propionate and 10 days for calcium propionate.[1]

Q4: What is the recommended inclusion rate for ammonium propionate in feed?

A4: The recommended dosage can vary depending on several factors, including the moisture content of the feed, the expected length of storage, and the specific composition of the feed. Generally, inclusion rates can range from 0.45 kg to 1.36 kg per metric ton of total feed.[1] For specific applications, it is crucial to consult the manufacturer's guidelines.

Q5: Can ammonium propionate be used in combination with other organic acids?

A5: Yes, and this can even lead to synergistic effects. For instance, combining **ammonium propionate** with medium-chain fatty acids (MCFAs) has been shown to enhance its antifungal activity against various fungal structures, including dormant and germinating spores.[2][3]

# Troubleshooting Guide Issue 1: Reduced or No Antifungal Efficacy Observed

Possible Cause 1: High Moisture Content in Feed

- Explanation: Molds thrive in high-moisture environments. While **ammonium propionate** is effective, excessively high moisture levels (generally above 17%) can create a challenge that overwhelms the inhibitor.[1] Molds cease to grow when the moisture level is below 12%.[1]
- Troubleshooting Steps:
  - Measure the moisture content of your feed.



- If moisture is above the recommended threshold for storage, consider drying the feed to a safer level before applying the inhibitor.
- Ensure storage conditions prevent moisture re-absorption. High humidity (above 70%) can quickly rehydrate dry feed to dangerous moisture levels.[1]

#### Possible Cause 2: High pH of the Feed Mixture

- Explanation: The antifungal activity of propionic acid is pH-dependent. It is most effective at a
  lower pH where the undissociated form of the acid predominates. As the pH increases, more
  of the acid dissociates into propionate ions, which are less effective at penetrating fungal cell
  walls.
- Troubleshooting Steps:
  - Measure the pH of the final feed mixture.
  - Identify ingredients with a high buffering capacity that may be raising the pH.

#### Possible Cause 3: Interaction with Other Feed Ingredients

- Explanation: Certain feed ingredients have a high buffering capacity, meaning they resist
  changes in pH. Ingredients like soybean meal, fish meal, and limestone can neutralize the
  acidic effect of propionic acid, converting it to its less effective salt form and reducing its
  antifungal efficacy.[4] Conversely, the addition of fat can enhance the activity of propionic
  acid, possibly by improving its distribution.[4]
- Troubleshooting Steps:
  - Review the feed formulation for ingredients with high buffering capacity.
  - Consider increasing the dosage of ammonium propionate to compensate for the buffering effect.
  - Evaluate the order of mixing ingredients to potentially mitigate these interactions.

### **Issue 2: Inconsistent Results Across Batches**



#### Possible Cause 1: Uneven Distribution of Ammonium Propionate

- Explanation: For effective mold inhibition, the ammonium propionate must be thoroughly
  and evenly mixed throughout the feed. Pockets of untreated feed can serve as breeding
  grounds for mold.
- Troubleshooting Steps:
  - Review and validate your mixing procedure to ensure homogeneity.
  - For liquid forms, ensure spray nozzles are functioning correctly and providing even coverage.
  - For dry forms, ensure the particle size is appropriate for the feed matrix to prevent segregation.

Possible Cause 2: Variability in Raw Material Quality

- Explanation: The initial mold spore load and moisture content of your raw ingredients can vary significantly between batches. A higher initial contamination level will require more robust antifungal treatment.
- Troubleshooting Steps:
  - Implement quality control measures to assess the microbial load and moisture content of incoming raw materials.
  - Adjust the inclusion rate of ammonium propionate based on the initial quality of the ingredients.

### **Data Presentation**

Table 1: Factors Influencing Ammonium Propionate Efficacy



| Factor             | Effect on Efficacy  | Optimal Condition/Consideration  |
|--------------------|---|--|
| Moisture Content   | Efficacy decreases as moisture increases  | Maintain feed moisture below 12-14% for optimal storage.[1]              |
| рН                 | Efficacy decreases as pH increases  | Lower pH favors the more effective undissociated form of propionic acid. |
| Water Solubility   | Higher solubility leads to better efficacy  | Ammonium propionate has high water solubility (90%).[1]                  |
| Feed Ingredients   | High buffering capacity ingredients (e.g., limestone, soybean meal) reduce efficacy.  [4] Fats can enhance efficacy.  [4] | Adjust dosage based on feed composition.                                 |
| Temperature        | Mold growth is temperature-<br>dependent  | Molds can grow in a wide range of temperatures (-1°C to 57°C).[1]        |
| Synergistic Agents | Medium-chain fatty acids (MCFAs) can enhance efficacy. [2][3]   | Consider combination products for challenging conditions.                |

Table 2: Comparison of Propionate Salt Solubility

| Propionate Salt      | Water Solubility (%) |
|----------------------|----------------------|
| Ammonium Propionate  | 90%[1]               |
| Sodium Propionate    | 25%[1]               |
| Magnesium Propionate | 10%[1]               |
| Calcium Propionate   | ~5%[1]               |

## **Experimental Protocols**



## Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of **ammonium propionate** against a specific mold species using a broth microdilution method.

- Preparation of Fungal Inoculum:
  - Culture the target mold species on a suitable agar medium (e.g., Potato Dextrose Agar)
     until sporulation is observed.
  - Harvest the spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  - Gently scrape the surface to dislodge the spores.
  - Filter the spore suspension through sterile glass wool to remove hyphal fragments.
  - Adjust the spore concentration to a standardized level (e.g., 1 x 10<sup>6</sup> spores/mL) using a hemocytometer.
- Preparation of Ammonium Propionate Solutions:
  - Prepare a stock solution of ammonium propionate in a sterile liquid medium (e.g., RPMI-1640).
  - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
  - Add the standardized fungal inoculum to each well of the microtiter plate.
  - Include a positive control (medium with inoculum, no inhibitor) and a negative control (medium only).
  - Incubate the plate at an appropriate temperature for the target mold (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).



#### · Reading the MIC:

 The MIC is the lowest concentration of ammonium propionate that completely inhibits visible fungal growth.

## Protocol 2: Mold Inhibitor Efficacy Test via CO2 Production

This method assesses the efficacy of a mold inhibitor by measuring the CO2 produced by fungal respiration in a treated feed sample.

- Sample Preparation:
  - Obtain a representative sample of the feed to be tested.
  - Divide the sample into subsamples. One will be an untreated control, and the others will be treated with varying concentrations of ammonium propionate.
  - Thoroughly mix the inhibitor into the treated samples.
  - Adjust the moisture content of all samples to a level that promotes mold growth (e.g., 20-25%).

#### Incubation:

- Place a known weight of each sample into an airtight container (e.g., a glass jar with a septum in the lid).
- Incubate the containers at a constant temperature (e.g., 25°C).

#### CO2 Measurement:

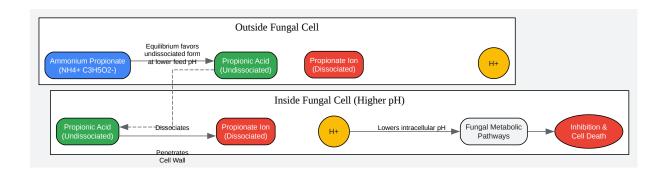
- At regular intervals (e.g., daily), use a gas-tight syringe to draw a headspace gas sample from each container through the septum.
- Analyze the CO2 concentration using a gas chromatograph or a handheld CO2 meter.
- Data Analysis:

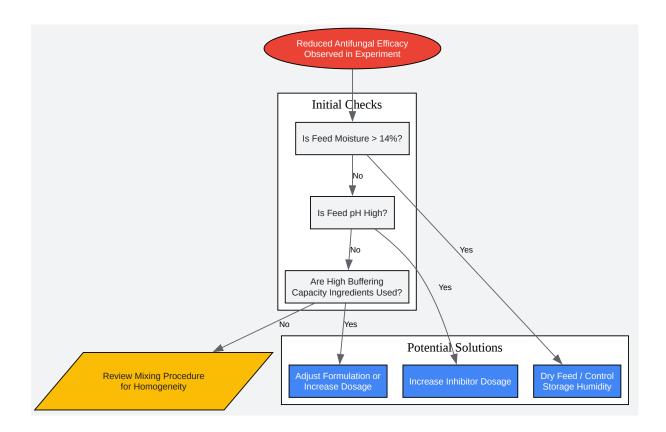


- Plot the cumulative CO2 production over time for each treatment.
- The effectiveness of the ammonium propionate is determined by its ability to suppress or delay the onset of CO2 production compared to the untreated control.

### **Visualizations**









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- To cite this document: BenchChem. [Technical Support Center: Ammonium Propionate Antifungal Efficacy in Feed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093263#factors-affecting-the-antifungal-efficacy-of-ammonium-propionate-in-feed]

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